4-(Bromomethyl)-2-fluoro-6-iodopyridine
Description
4-(Bromomethyl)-2-fluoro-6-iodopyridine is a halogenated pyridine derivative featuring bromomethyl, fluorine, and iodine substituents at positions 4, 2, and 6, respectively. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its versatile reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) facilitated by the iodine and bromomethyl groups.
Properties
Molecular Formula |
C6H4BrFIN |
|---|---|
Molecular Weight |
315.91 g/mol |
IUPAC Name |
4-(bromomethyl)-2-fluoro-6-iodopyridine |
InChI |
InChI=1S/C6H4BrFIN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 |
InChI Key |
KXTWKFBZICWCTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)I)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-6-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of a suitable pyridine precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-2-fluoro-6-iodopyridine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-fluoro-6-iodopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The fluoro and iodo groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides and reduction to remove halogen substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like iodine monochloride (ICl) for iodination and Selectfluor for fluorination.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Electrophilic Substitution: Introduction of additional halogen or other electrophilic groups on the pyridine ring.
Oxidation and Reduction: Formation of pyridine N-oxides and dehalogenated pyridines.
Scientific Research Applications
4-(Bromomethyl)-2-fluoro-6-iodopyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and molecular probes for studying biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-fluoro-6-iodopyridine involves its interaction with molecular targets through its reactive bromomethyl, fluoro, and iodo groups. These substituents can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity and signaling pathways . The compound’s ability to undergo electrophilic and nucleophilic substitution reactions makes it a versatile tool for chemical biology studies .
Comparison with Similar Compounds
Structural Comparison with Analogous Halogenated Pyridines
The compound’s structural uniqueness lies in the combination and positioning of its substituents. Below is a comparative analysis with similar compounds:
Reactivity and Functional Group Analysis
- Bromomethyl Group (C4): The bromomethyl substituent is a prime site for nucleophilic substitution (e.g., with amines or thiols) or elimination to form vinyl halides.
- Iodine (C6) : Iodine’s large atomic radius facilitates oxidative addition in metal-catalyzed reactions, unlike bromine in 2-Bromo-4-(difluoromethyl)-6-iodopyridine , which may require harsher conditions.
- Fluorine (C2) : The electron-withdrawing fluorine stabilizes the pyridine ring, similar to its role in 6-Bromo-3-fluoropyridin-2-amine , but the absence of an amine group in the target compound reduces hydrogen-bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
